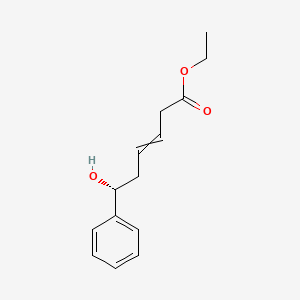
Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the reaction. Additionally, azeotropic distillation can be employed to remove water and drive the reaction to completion .
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (Nitric acid) or Br2 (Bromine).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: HNO3, Br2
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
Aplicaciones Científicas De Investigación
Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in anti-inflammatory and analgesic formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions, stabilizing the compound within the binding pocket .
Comparación Con Compuestos Similares
Ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate can be compared with other esters and hydroxy compounds:
Ethyl acetate: A simpler ester used as a solvent.
Methyl salicylate: An ester with a hydroxy group, used in topical analgesics.
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: A structurally similar compound with potent anti-inflammatory properties .
Uniqueness: this compound stands out due to its unique combination of a hydroxy group and a phenyl group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
652993-73-2 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl (6R)-6-hydroxy-6-phenylhex-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-9,13,15H,2,10-11H2,1H3/t13-/m1/s1 |
Clave InChI |
SGJSDHSNWUJVSV-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)CC=CC[C@H](C1=CC=CC=C1)O |
SMILES canónico |
CCOC(=O)CC=CCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
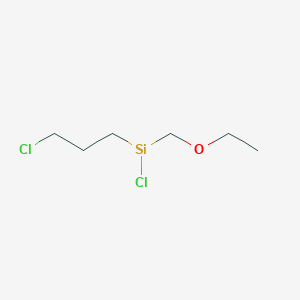
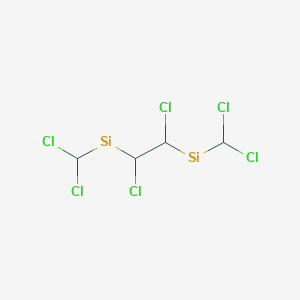
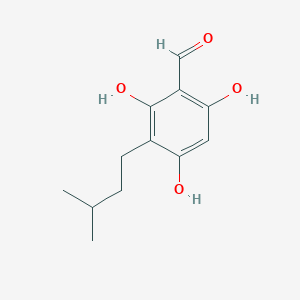
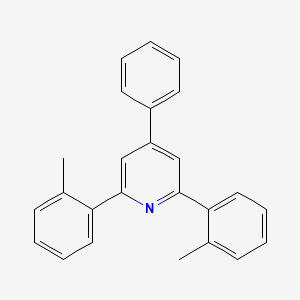
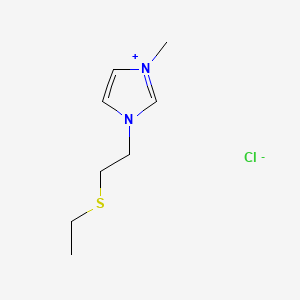
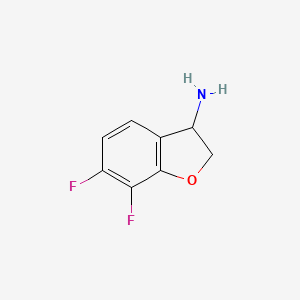
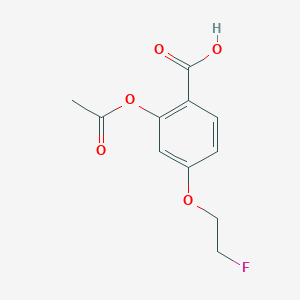
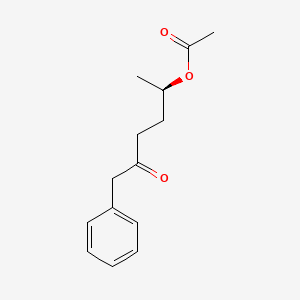
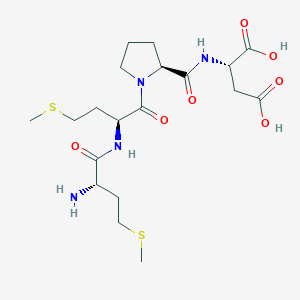
![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
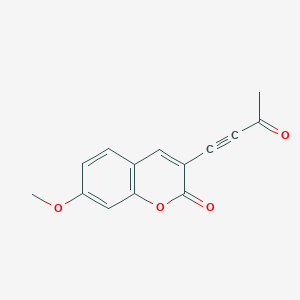
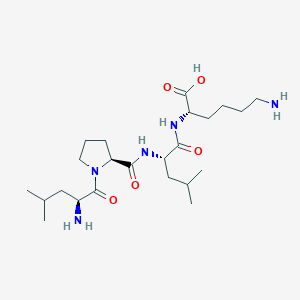
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
